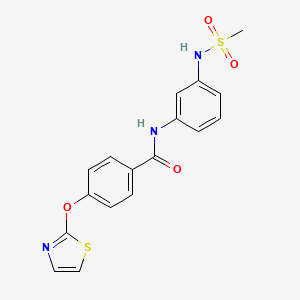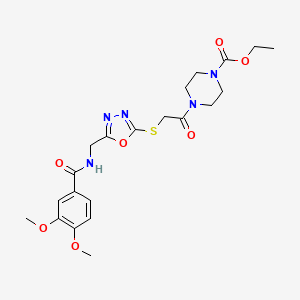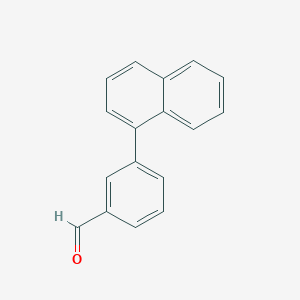
3-Naphthalen-1-yl-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Naphthalen-1-yl-benzaldehyde is an organic compound with the molecular formula C17H12O and a molecular weight of 232.28 g/mol . It is characterized by the presence of a naphthalene ring attached to a benzaldehyde moiety. This compound is used primarily in research settings and has various applications in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Naphthalen-1-yl-benzaldehyde can be synthesized through several methods. One common approach involves the condensation of 1-naphthylmethanol with benzaldehyde under acidic conditions. Another method includes the use of a Friedel-Crafts acylation reaction where naphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Naphthalen-1-yl-benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.
Major Products
Oxidation: 3-Naphthalen-1-yl-benzoic acid.
Reduction: 3-Naphthalen-1-yl-benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Naphthalen-1-yl-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and interactions.
Medicine: Research involving this compound includes the development of potential therapeutic agents.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Naphthalen-1-yl-benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical reactions. The naphthalene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxaldehyde: Similar structure but with the aldehyde group at a different position.
Benzaldehyde: Lacks the naphthalene ring.
1-Naphthaldehyde: Similar but with the aldehyde group directly attached to the naphthalene ring.
Uniqueness
3-Naphthalen-1-yl-benzaldehyde is unique due to the specific positioning of the naphthalene ring and the benzaldehyde moiety, which imparts distinct chemical properties and reactivity. This unique structure allows for specific interactions in biochemical and industrial applications that are not possible with other similar compounds .
Properties
IUPAC Name |
3-naphthalen-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c18-12-13-5-3-8-15(11-13)17-10-4-7-14-6-1-2-9-16(14)17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXHDVXIZDLPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971859 |
Source


|
| Record name | 3-(Naphthalen-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56432-20-3 |
Source


|
| Record name | 3-(Naphthalen-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethan-1-ol](/img/structure/B2574145.png)
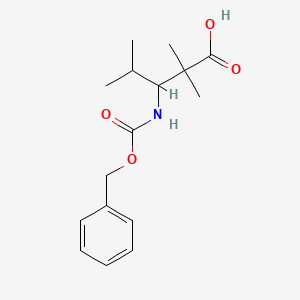
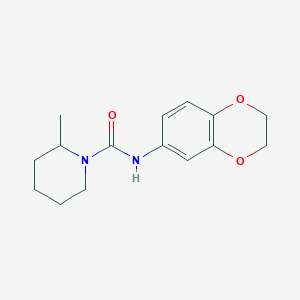
![2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2574150.png)

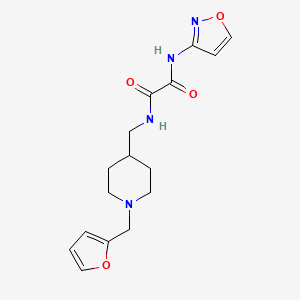
![N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2574155.png)
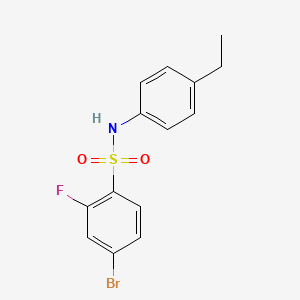
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2574159.png)
![N-(4-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2574160.png)
![Ethyl 2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2574161.png)
